Oral Bioavailability Differentiates MPC-3100 from IV-Only HSP90 Inhibitors
MPC-3100 is orally bioavailable, a feature not shared by many clinical-stage HSP90 inhibitors including ganetespib (STA-9090), luminespib (NVP-AUY922), and tanespimycin (17-AAG), which require intravenous administration [1][2]. This oral bioavailability enables convenient, non-invasive dosing and facilitates long-term preclinical and clinical studies [3].
| Evidence Dimension | Route of Administration and Oral Bioavailability |
|---|---|
| Target Compound Data | Oral (orally bioavailable) |
| Comparator Or Baseline | Ganetespib (IV), Luminespib (IV), 17-AAG (IV) |
| Quantified Difference | Qualitative differentiation: oral vs. intravenous |
| Conditions | Clinical development stage classification |
Why This Matters
Oral bioavailability reduces animal handling stress and enables more flexible dosing regimens compared to IV-only alternatives, directly impacting experimental design and animal welfare.
- [1] Kim SH, Bajji A, Tangallapally R, Markovitz B, Trovato R, Shenderovich M, et al. Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. J Med Chem. 2012;55(17):7480-501. View Source
- [2] Hindawi. Table 2: HSP90 Inhibitors in Clinical Evaluation. Review: Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines. 2022. View Source
- [3] Myrexis. MPC-3100: A fully synthetic, orally bioavailable Hsp90 inhibitor in clinical development. Biotech Due Diligence. 2011. View Source
